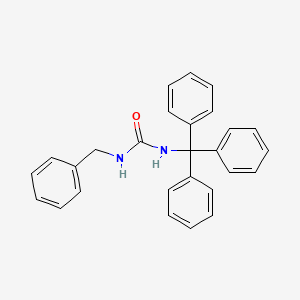

1-Benzyl-3-tritylurea

Description

1-Benzyl-3-tritylurea is a urea derivative featuring a benzyl group attached to the nitrogen at position 1 and a trityl (triphenylmethyl) group at position 3 of the urea backbone. The trityl group, a bulky aromatic substituent, confers steric hindrance and lipophilicity, influencing the compound’s solubility, crystallinity, and reactivity. Urea derivatives are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their hydrogen-bonding capabilities and structural versatility .

Properties

CAS No. |

24308-40-5 |

|---|---|

Molecular Formula |

C27H24N2O |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

1-benzyl-3-tritylurea |

InChI |

InChI=1S/C27H24N2O/c30-26(28-21-22-13-5-1-6-14-22)29-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2,(H2,28,29,30) |

InChI Key |

JESDRMRBJLUYLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-tritylurea can be synthesized through a multi-step process involving the reaction of benzylamine with trityl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for 1-Benzyl-3-tritylurea are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-tritylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert 1-Benzyl-3-tritylurea to its reduced forms.

Substitution: The benzyl and trityl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Benzyl-3-tritylurea has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-3-tritylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzyl-3-tritylurea with analogous urea derivatives, focusing on molecular structure, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Steric and Lipophilic Effects The trityl group in 1-Benzyl-3-tritylurea introduces significant steric bulk compared to smaller substituents like ethyl (in 1-(1,3-Benzothiazol-2-yl)-3-ethylurea) or pyrrolidine (in ). This bulk likely reduces solubility in polar solvents (e.g., water) but enhances stability in nonpolar matrices . In contrast, 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea (C₂₄H₂₅N₃O) retains moderate solubility due to its diphenylurea moiety, which balances aromaticity with polar NH groups .

Hydrogen-Bonding and Reactivity Urea derivatives like 1-Benzyl-3-tritylurea rely on NH groups for hydrogen bonding, critical in supramolecular chemistry or enzyme inhibition. Thiourea analogs (e.g., 1-Benzoyl-3-methyl-3-pentylthiourea) exhibit stronger hydrogen-bond donor capacity due to sulfur’s polarizability, enhancing catalytic activity in anion recognition .

Electronic and Functional Group Impact

- Electron-withdrawing groups (e.g., benzoyl in ) increase urea’s acidity, whereas electron-donating groups (e.g., benzyl in 1-Benzyl-3-tritylurea) may stabilize the compound against electrophilic attack.

- Heterocyclic substituents, such as benzothiazole (), introduce π-π stacking interactions and bioactivity, contrasting with the inert trityl group’s role in steric protection .

Salt Forms and Solubility

- Hydrochloride salts (e.g., ) improve aqueous solubility and bioavailability, a feature absent in neutral trityl-bearing compounds. This distinction is critical for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.